molecular formula C10H17N5O5 B12355945 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate

Cat. No.: B12355945
M. Wt: 287.27 g/mol
InChI Key: DHFQDVFIVNWHNA-JFOGGYDMSA-N
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Description

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate is a purine nucleoside analog. It is structurally related to guanosine and is known as 2’-deoxyguanosine. This compound plays a significant role in various biological processes and is a key component in the structure of DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one typically involves the condensation of guanine with deoxyribose. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond between the guanine base and the deoxyribose sugar .

Industrial Production Methods

Industrial production of this compound involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that can produce nucleosides. The fermentation broth is then purified to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various nucleoside analogs.

    Biology: Plays a role in the study of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the production of nucleic acid-based products.

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It targets DNA polymerases and other enzymes involved in DNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of DNA replication is desired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one is unique due to its specific incorporation into DNA and its ability to terminate DNA synthesis. This property makes it particularly valuable in therapeutic applications .

Properties

Molecular Formula

C10H17N5O5

Molecular Weight

287.27 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H15N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-8,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+,7?,8?;/m0./s1

InChI Key

DHFQDVFIVNWHNA-JFOGGYDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2N=C(NC3=O)N)CO)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3C2N=C(NC3=O)N)CO)O.O

Origin of Product

United States

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